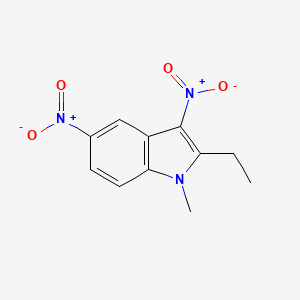
2-Ethyl-1-methyl-3,5-dinitro-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methyl-3,5-dinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of nitro groups at positions 3 and 5 of the indole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole typically involves the nitration of 2-Ethyl-1-methyl-1h-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available indole derivatives. The process includes alkylation to introduce the ethyl and methyl groups, followed by nitration to add the nitro groups at the desired positions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-methyl-3,5-dinitro-1h-indole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents like potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction: 2-Ethyl-1-methyl-3,5-diamino-1h-indole.
Oxidation: 2-Ethyl-1-methyl-3,5-dinitroso-1h-indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Ethyl-1-methyl-3,5-dinitro-1h-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-ethyl-3,5-dinitro-1h-indole: Similar structure but different substitution pattern.
1-Methyl-2-ethyl-3,5-dinitro-1h-indole: Different position of the ethyl and methyl groups.
3,5-Dinitro-1h-indole: Lacks the ethyl and methyl groups.
Uniqueness
2-Ethyl-1-methyl-3,5-dinitro-1h-indole is unique due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and biological activity. The presence of two nitro groups also makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
3484-17-1 |
|---|---|
Fórmula molecular |
C11H11N3O4 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
2-ethyl-1-methyl-3,5-dinitroindole |
InChI |
InChI=1S/C11H11N3O4/c1-3-9-11(14(17)18)8-6-7(13(15)16)4-5-10(8)12(9)2/h4-6H,3H2,1-2H3 |
Clave InChI |
GIBAWVVBJMJZNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

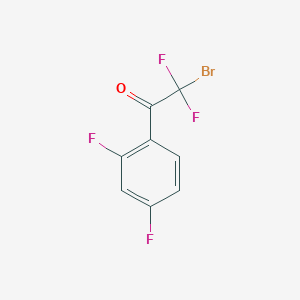

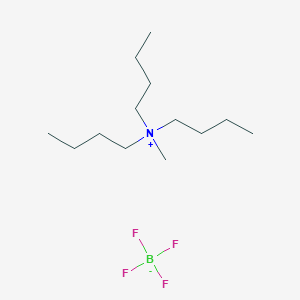
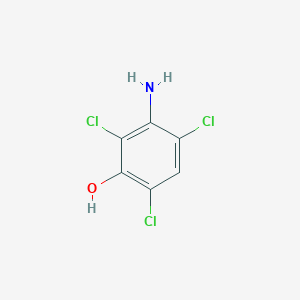

![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
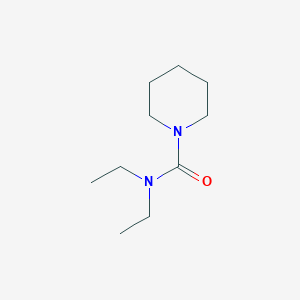

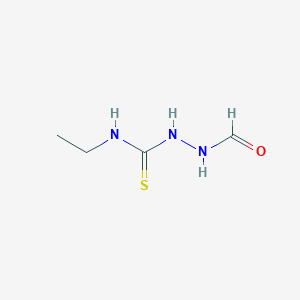
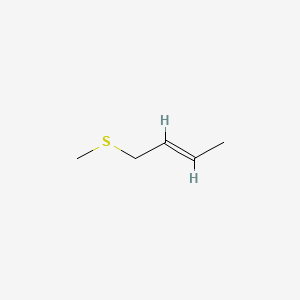
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
